An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4)
An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of novel therapeutics, particularly Retinoid X receptor (RXR) agonists.
Core Compound Data
Ethyl 2-chloropyrimidine-5-carboxylate, with the CAS number 89793-12-4, is a substituted pyrimidine (B1678525) derivative. Its chemical structure, featuring a reactive chlorine atom and an ethyl ester group, makes it a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-chloropyrimidine-5-carboxylate is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | White to light yellow solid/liquid | [3] |
| Melting Point | 52-60 °C | [2] |
| Boiling Point | 80 °C at 760 mmHg | [2] |
| Purity | >98% (HPLC) | [4] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for Ethyl 2-chloropyrimidine-5-carboxylate, which is crucial for its identification and characterization.
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H) |
| LCMS | 187 [M+1]⁺ |
Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The synthesis of Ethyl 2-chloropyrimidine-5-carboxylate is a critical process for its application in drug discovery. A common and effective method is detailed below.
Experimental Protocol
Reaction: Chlorination of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester.
Reagents and Materials:
-
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[3]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by the addition of ice water (10 mL).[3]
-
The mixture is then added to a 2 N NaOH solution (90 mL) to neutralize the acid.[3]
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (5% v/v), to yield Ethyl 2-chloropyrimidine-5-carboxylate.[3]
Yield: Approximately 30% (1.20 g).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.
Application in Drug Development
Ethyl 2-chloropyrimidine-5-carboxylate is a crucial intermediate in the synthesis of Retinoid X receptor (RXR) agonists.[3] RXR agonists are a class of compounds being investigated for the treatment of various diseases, including cancer.[5]
Role in Retinoid X Receptor (RXR) Agonist Synthesis
The 2-chloro position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited in the synthesis of RXR agonists, where the pyrimidine core often serves as a central scaffold.
Retinoid X Receptor (RXR) Signaling Pathway
RXRs are nuclear receptors that play a pivotal role in regulating gene expression. They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). Upon binding of an agonist, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in critical cellular processes such as cell differentiation, proliferation, and apoptosis. In the context of cancer, activation of the RXR signaling pathway by agonists can lead to the inhibition of tumor growth and induction of cancer cell death.[5][6]
Caption: Simplified RXR signaling pathway activated by an RXR agonist.
Safety and Handling
Ethyl 2-chloropyrimidine-5-carboxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 2-chloropyrimidine-5-carboxylate is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of RXR agonists for cancer therapy. A thorough understanding of its properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
References
- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. ethyl 2-chloropyrimidine-5-carboxylate [chembk.com]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RXRs agonists and how do they work? [synapse.patsnap.com]
- 6. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
